molecular formula C17H16FN3O2 B11149546 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(furan-2-ylmethyl)acetamide

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11149546
M. Wt: 313.33 g/mol
InChI Key: UGFOJNPTGOQZKP-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(furan-2-ylmethyl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a fluorophenyl group and a furan-2-ylmethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the fluorophenyl and furan-2-ylmethyl acetamide groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid

Uniqueness

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(furan-2-ylmethyl)acetamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and furan-2-ylmethyl acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C17H16FN3O2/c1-11-15(9-16(22)19-10-14-3-2-8-23-14)17(21-20-11)12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H,19,22)(H,20,21)

InChI Key

UGFOJNPTGOQZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCC3=CC=CO3

Origin of Product

United States

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